molecular formula C11H10N4O B3032382 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile CAS No. 155579-43-4

5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile

Cat. No.: B3032382
CAS No.: 155579-43-4
M. Wt: 214.22 g/mol
InChI Key: OXQWYPZAYYCJMG-UHFFFAOYSA-N
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Description

5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile is a heterocyclic compound that features an imidazole ring substituted with an amino group, a methoxyphenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile can be achieved through a multi-step process. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine can yield the desired compound . The reaction typically requires a catalyst and can be performed in aqueous media to enhance the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, the use of recyclable catalysts and green solvents can make the industrial production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted imidazole compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino-substituted imidazoles and pyrazoles, such as 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile .

Uniqueness

What sets 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

IUPAC Name

5-amino-1-(4-methoxyphenyl)imidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-16-9-4-2-8(3-5-9)15-7-14-10(6-12)11(15)13/h2-5,7H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQWYPZAYYCJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=NC(=C2N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363117
Record name 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155579-43-4
Record name 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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